molecular formula C16H17N3O3 B7747184 N-benzyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide

N-benzyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide

Cat. No.: B7747184
M. Wt: 299.32 g/mol
InChI Key: KSWGUWKSEQCXCC-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzyl group attached to a benzamide core, with a hydrazinyl-oxoethoxy substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-benzyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c17-19-15(20)11-22-14-8-6-13(7-9-14)16(21)18-10-12-4-2-1-3-5-12/h1-9H,10-11,17H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWGUWKSEQCXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide typically involves the reaction of benzylamine with 4-(2-hydrazinyl-2-oxoethoxy)benzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and benzamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzyl and benzamide derivatives.

Scientific Research Applications

N-benzyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cancer, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(2-hydrazinyl-2-oxoethoxy)benzoic acid
  • N-benzyl-4-(2-hydrazinyl-2-oxoethoxy)benzylamine
  • N-benzyl-4-(2-hydrazinyl-2-oxoethoxy)benzylhydrazine

Uniqueness

N-benzyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in its interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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